![molecular formula C8H20NO2P B3049339 N-diethoxyphosphanyl-N-ethylethanamine CAS No. 20262-87-7](/img/structure/B3049339.png)
N-diethoxyphosphanyl-N-ethylethanamine
Overview
Description
“N-diethoxyphosphanyl-N-ethylethanamine” is a phosphine derivative with two ethoxy groups attached to the phosphorus atom and an ethylamine group . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . Phosphines are phosphorus analogues of amines, with phosphorus replacing nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a central phosphorus atom, with two oxygen atoms each bonded to an ethyl group (forming the diethoxyphosphanyl part), and a nitrogen atom bonded to two hydrogen atoms and an ethyl group (forming the ethylethanamine part) .Chemical Reactions Analysis
Amines, in general, are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . Phosphines can participate in a wide range of reactions, including those involving the formation of P-C, P-N, and P-O bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, amines are known for their basicity, and their boiling points are usually higher than those of comparable-sized alkanes due to their ability to form hydrogen bonds . The properties of phosphines can vary widely depending on their substituents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-diethoxyphosphanyl-N-ethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO2P/c1-5-9(6-2)12(10-7-3)11-8-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRWQVZMGFDNCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364090 | |
Record name | Diethyl N,N-diethylphosphoramidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-diethoxyphosphanyl-N-ethylethanamine | |
CAS RN |
20262-87-7 | |
Record name | Diethyl N,N-diethylphosphoramidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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